2-Methyl-1,3,2,4-dioxadiazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,2,4-dioxadiazetidine is a heterocyclic compound with the molecular formula CH₄N₂O₂. It is part of the broader class of organic peroxide compounds, which are known for their diverse applications in chemical and pharmaceutical industries . The compound features a four-membered ring structure containing nitrogen and oxygen atoms, making it a unique and intriguing subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3,2,4-dioxadiazetidine typically involves the reaction of nitro compounds or nitroso oxides with appropriate reagents under controlled conditions . One common method includes the reaction of 1,1-bis(hydroperoxy)cycloalkanes with formaldehyde and primary arylamines, catalyzed by samarium compounds . The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired cyclic structure.
Industrial Production Methods: Industrial production methods for this compound are less documented due to the compound’s specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3,2,4-dioxadiazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of nitrogen and oxygen atoms in the ring, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve specific temperatures and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-Methyl-1,3,2,4-dioxadiazetidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, its unique structure allows it to interact with biological systems in specific ways, making it a valuable tool for studying biochemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,2,4-dioxadiazetidine involves its interaction with molecular targets and pathways within biological systems . The compound’s nitrogen and oxygen atoms can participate in various biochemical reactions, influencing cellular processes and pathways. Its ability to form stable complexes with other molecules makes it a versatile agent in biochemical research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1,3,2,4-dioxadiazetidine include other cyclic amino-peroxides such as dioxaziridines, dioxazetidines, and dioxazetes . These compounds share structural similarities but differ in the number of nitrogen and oxygen atoms in their rings.
Uniqueness: What sets this compound apart from its similar compounds is its specific four-membered ring structure, which imparts unique chemical properties and reactivity . This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes.
Properties
CAS No. |
919802-15-6 |
---|---|
Molecular Formula |
CH4N2O2 |
Molecular Weight |
76.055 g/mol |
IUPAC Name |
2-methyl-1,3,2,4-dioxadiazetidine |
InChI |
InChI=1S/CH4N2O2/c1-3-4-2-5-3/h2H,1H3 |
InChI Key |
RWXRXDUIAUTRSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1ONO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.